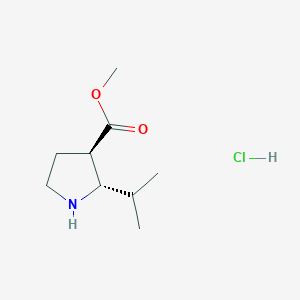
methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structural Characteristics
The compound features a pyrrolidine ring with a chiral center, which is crucial for its biological interactions. Its molecular formula is C8H15ClN2O2, and it possesses a carboxylate functional group that enhances its reactivity and interaction with biological macromolecules.
Biological Activities
This compound exhibits various biological activities, primarily attributed to its interactions with enzymes and receptors. Below are some key activities supported by research findings:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that derivatives of pyrrolidine-3-carboxylic acids can act as endothelin receptor antagonists, demonstrating significant affinity for the ETA receptor with selectivity over the ETB receptor .
- Neuroprotective Effects : Research has suggested that compounds with similar structures may possess neuroprotective properties. These effects are often linked to their ability to modulate neurotransmitter systems or protect against oxidative stress.
- Antimicrobial Activity : Some studies have indicated that pyrrolidine derivatives may exhibit antimicrobial properties, making them candidates for further exploration in drug development against resistant bacterial strains.
- Cancer Therapeutics : The compound's structural characteristics suggest potential applications in cancer therapy. Pyrrolidine derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Study 1: Endothelin Receptor Antagonism
A notable study investigated the binding affinity of pyrrolidine-3-carboxylic acid derivatives to the ETA receptor. The compound exhibited a Ki value of 0.034 nM, indicating potent antagonistic activity against this receptor type . This high affinity suggests that this compound could be developed further as a therapeutic agent targeting cardiovascular diseases associated with endothelin signaling.
Case Study 2: Neuroprotective Potential
In a separate investigation focusing on neuroprotection, derivatives of pyrrolidine were tested for their ability to mitigate neuronal cell death induced by oxidative stress. Results indicated that certain modifications to the pyrrolidine structure enhanced neuroprotective effects, suggesting a pathway for optimizing this compound for neurological applications .
Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chiral center at C2 and C3 | Potential neuroprotective and antimicrobial effects |
| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at C3 | Neuroprotective effects |
| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at C3 | Antimicrobial properties |
| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
methyl (2S,3R)-2-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)8-7(4-5-10-8)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChIキー |
MPRJWNDWGYHUNZ-WLYNEOFISA-N |
異性体SMILES |
CC(C)[C@H]1[C@@H](CCN1)C(=O)OC.Cl |
正規SMILES |
CC(C)C1C(CCN1)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















